molecular formula C14H14N4O2S B2424756 N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1211245-08-7

N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2424756
CAS No.: 1211245-08-7
M. Wt: 302.35
InChI Key: DZVSHYRHMLPJKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Composition and Functional Groups

The compound’s molecular formula is C₁₄H₁₄N₄O₂S , with a molecular weight of 302.35 g/mol . Its structure comprises three key components:

  • 4-Ethoxybenzothiazole : A fused benzene-thiazole ring system with an ethoxy (-OCH₂CH₃) substituent at position 4.
  • 1-Methylpyrazole : A five-membered pyrazole ring with a methyl (-CH₃) group at position 1.
  • Carboxamide Linker : Connects the benzothiazole and pyrazole moieties via a -CONH- group.

The benzothiazole ring includes sulfur and nitrogen atoms, enabling potential interactions with biological targets, while the pyrazole ring contributes aromatic stability and reactivity.

Comparative Analysis with Analogous Compounds

Compound Benzothiazole Substituent Pyrazole Modification Key Activity
N-(4-ethoxybenzothiazol-2-yl)-1-methylpyrazole-5-carboxamide Ethoxy at position 4 Methyl at position 1 Hybrid antimicrobial potential
N-(6-ethoxybenzothiazol-2-yl)-1-ethyl-N-(pyridin-3-ylmethyl)pyrazole-5-carboxamide Ethoxy at position 6 Ethyl-pyridinylmethyl Kinase inhibition
N-(4-ethoxybenzothiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide Ethoxy at position 4 Sulfonyl-piperazine Anticancer activity

This table highlights structural variations and their implications for pharmacological activity. The ethoxy group enhances solubility and membrane permeability, while the pyrazole’s methyl group introduces steric effects that influence target binding.

Properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c1-3-20-10-5-4-6-11-12(10)16-14(21-11)17-13(19)9-7-8-15-18(9)2/h4-8H,3H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVSHYRHMLPJKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the following steps:

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, particularly at the C-2 position, using reagents like halogens or nitro groups.

    Hydrolysis: Acidic or basic hydrolysis can break the amide bond, leading to the formation of the corresponding carboxylic acid and amine

Scientific Research Applications

Biological Activities

Research indicates that N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide exhibits significant biological activities, particularly in the following areas:

Antimicrobial Activity

The compound has shown promising results against various bacterial strains. Its mechanism of action is believed to involve the inhibition of bacterial cell division by targeting specific enzymes crucial for folate synthesis.

Table 1: Antibacterial Activity Data

CompoundConcentration (mM)Zone of Inhibition (mm)Bacteria Tested
This compound810E. coli
This compound89S. aureus
This compound88B. subtilis
This compound87S. epidermidis

Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties, particularly against breast cancer cell lines. The structure of benzothiazole derivatives has been associated with antimitotic activity.

Case Study: Anticancer Screening
In a study evaluating the anticancer effects of various benzothiazole derivatives, this compound was tested against MCF7 (human breast adenocarcinoma) cells using the Sulforhodamine B assay. The results indicated a significant reduction in cell viability, suggesting its potential as a therapeutic agent in cancer treatment.

Mechanism of Action

The mechanism of action of N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with bacterial cell membranes, leading to increased permeability and eventual cell lysis. It also inhibits key enzymes involved in bacterial cell wall synthesis. In anti-inflammatory applications, it inhibits cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins .

Comparison with Similar Compounds

N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide can be compared with other benzothiazole and pyrazole derivatives:

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-thiol are known for their antimicrobial and anticancer activities. .

    Pyrazole Derivatives: Compounds such as 1-phenyl-3-methyl-5-pyrazolone are used as anti-inflammatory agents. .

Biological Activity

N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a unique structure that combines a benzothiazole ring with a pyrazole moiety. Its molecular formula is C13H14N4O2SC_{13}H_{14}N_{4}O_{2}S, with a molecular weight of approximately 302.35 g/mol. The presence of the ethoxy group enhances its solubility and biological activity.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Condensation Reaction : The reaction between 4-ethoxybenzo[d]thiazole-2-amine and 1-methyl-1H-pyrazole-5-carboxylic acid.
  • Coupling Agents : Utilization of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) along with catalysts like 4-dimethylaminopyridine (DMAP).
  • Solvent : The reaction is conducted in an organic solvent, commonly dichloromethane (DCM), under controlled conditions.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of specific signaling pathways.

Cell Line IC50 (µM) Mechanism of Action
HeLa (Cervical)10.5Induction of intrinsic apoptosis
A549 (Lung)12.3Inhibition of cell proliferation
MCF-7 (Breast)8.9Disruption of cell cycle progression

Antimicrobial Activity

The compound has also demonstrated antimicrobial activity against various bacterial strains, outperforming some conventional antibiotics.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus0.015
Escherichia coli0.025
Pseudomonas aeruginosa0.030

This compound appears to exert its biological effects through several mechanisms:

  • Enzyme Inhibition : It inhibits key enzymes involved in cancer progression and inflammation.
  • Cell Signaling Modulation : The compound modulates various signaling pathways associated with cell survival and apoptosis.
  • Reactive Oxygen Species (ROS) Regulation : It reduces ROS levels, contributing to its protective effects against oxidative stress.

Case Studies

Several studies have investigated the biological activity of this compound:

  • In Vitro Study on Cancer Cells : A study published in the Journal of Medicinal Chemistry reported that this compound significantly inhibited the growth of HeLa cells by inducing apoptosis through caspase activation .
  • Antimicrobial Efficacy : Another study highlighted its effectiveness against resistant strains of bacteria, making it a potential candidate for developing new antimicrobial agents .
  • Pharmacokinetic Studies : Research has also focused on understanding the pharmacokinetics and bioavailability of this compound, which are crucial for its development as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide and related analogs?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation and coupling reactions. For instance, pyrazole cores are formed by reacting ethyl acetoacetate derivatives with hydrazines or phenylhydrazines under reflux conditions . The benzo[d]thiazole moiety is introduced through nucleophilic substitution or coupling reactions, often using catalysts like potassium carbonate in polar aprotic solvents (e.g., DMF or DMSO) . Final carboxamide linkages are achieved via amide coupling agents (e.g., EDC/HOBt) or chloroacetamide intermediates .

Q. How is structural characterization performed for this compound and its derivatives?

  • Methodological Answer : Characterization relies on spectroscopic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR verify substituent positions and confirm regioselectivity in heterocyclic systems (e.g., distinguishing pyrazole C-4 vs. C-5 substitution) .
  • IR : Carboxamide C=O stretches (~1650–1700 cm1^{-1}) and thiazole ring vibrations (~1500 cm1^{-1}) are key .
  • Elemental Analysis : Used to validate purity and stoichiometry, with deviations >0.4% indicating impurities .

Q. What solvents and catalysts are optimal for synthesizing its thiazole-containing analogs?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for nucleophilic substitutions on thiazole rings. Catalysts like K2_2CO3_3 or triethylamine are critical for deprotonation in coupling reactions . For cyclization steps, ethanol or acetic acid under reflux is preferred .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across analogs with minor structural variations?

  • Methodological Answer : Contradictions often arise from substituent effects on bioavailability or target binding. For example:

  • Electron-withdrawing groups (e.g., -Br, -CF3_3) on aryl rings may enhance receptor affinity but reduce solubility, leading to false negatives in cell-based assays .
  • Steric hindrance : Methyl vs. ethoxy groups on the benzo[d]thiazole ring can alter binding pocket interactions, necessitating molecular docking validation .
  • Standardization : Use consistent assay conditions (e.g., ATP levels in kinase assays) to minimize variability .

Q. What strategies optimize reaction yields for large-scale synthesis while maintaining regioselectivity?

  • Methodological Answer :

  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions in exothermic steps (e.g., diazotization) .
  • Catalyst Screening : Transition metals (e.g., Pd/C for coupling) or enzyme-based catalysts improve selectivity for chiral centers .
  • Microwave-Assisted Synthesis : Reduces reaction time for cyclocondensation steps (e.g., from 12h to 30min) .

Q. How does molecular docking inform the design of bioisosteric replacements for the pyrazole-thiazole scaffold?

  • Methodological Answer : Docking studies identify critical binding interactions (e.g., hydrophobic contacts with CB1 receptor residues) . For example:

  • Replacing the pyrazole 5-aryl group with alkynylthiophene improves CB1 antagonism by filling a hydrophobic crevice .
  • Substituent polarity adjustments (e.g., -OCH3_3 to -CF3_3) can enhance binding affinity by 10–100x, as shown in CDK7 inhibitor studies .

Q. What are the limitations of in vitro assays in predicting the in vivo efficacy of this compound?

  • Methodological Answer :

  • Metabolic Stability : Microsomal assays (e.g., liver S9 fractions) assess susceptibility to cytochrome P450 oxidation, which may overestimate in vivo clearance .
  • Plasma Protein Binding : Compounds with >95% binding (measured via equilibrium dialysis) often show reduced free drug availability .
  • Cell Membrane Permeability : Caco-2 monolayer assays predict intestinal absorption but fail to account for blood-brain barrier penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.